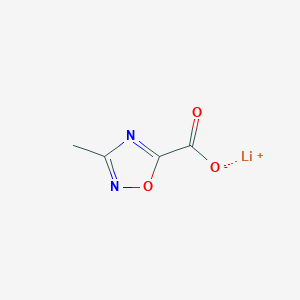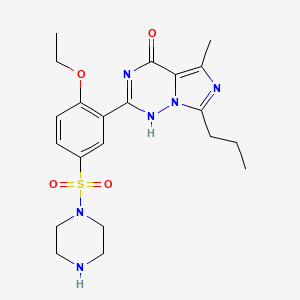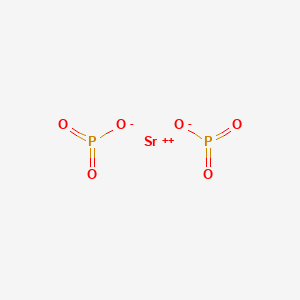
Strontium metaphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Strontium metaphosphate is a useful research compound. Its molecular formula is O6P2Sr and its molecular weight is 245.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality Strontium metaphosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Strontium metaphosphate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biomedical Applications:
- Strontium has a positive effect on bone formation. Sr-substituted sol-gel calcium phosphate modifies gene and protein expression related to extracellular matrix synthesis by primary bone cells (Braux et al., 2011).
- Strontium-containing pharmaceuticals and bioactive glasses are crucial in biomedical science for promoting bone growth and inhibiting bone resorption. Strontium's local environment in disordered phases like bioactive glasses is vital for understanding their structure and properties (Bonhomme et al., 2012).
- Strontium and strontium ranelate have significant roles in supporting tissue, affecting osteoclasts, and influencing programmed cell death, making them relevant in osteoporosis treatment (Pilmane et al., 2017).
- Strontium-modified calcium phosphate cements demonstrate enhanced mechanical properties and radiographic contrast, showing potential in osteoporotic bone defect treatment (Lode et al., 2018).
Environmental Applications:
- Strontium isotopes serve as tracers in ecosystem processes, useful in studies of chemical weathering, soil genesis, and cation mobility (Capo et al., 1998).
- Strontium adsorption and desorption in wetlands are influenced by organic matter functional groups, with implications for pollution remediation (Boyer et al., 2018).
- The phytoremediation potential of indigenous plants for strontium in mining areas highlights the use of plants in cleaning or rehabilitating contaminated soil (Sasmaz et al., 2009).
Material Science Applications:
- Strontium zinc metaphosphate glasses exhibit increased density, glass transition temperature, and chemical durability with enhanced UV transmittance, indicating applications in UV transmitting materials (Shih & Shiu, 2007).
- Strontium metaphosphate glass doped with lanthanide ions is studied for its spectroscopic properties, suggesting applications in laser glasses and related technologies (Zaccaria et al., 1998).
特性
InChI |
InChI=1S/2HO3P.Sr/c2*1-4(2)3;/h2*(H,1,2,3);/q;;+2/p-2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSSVMCHEQHDQR-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)=O.[O-]P(=O)=O.[Sr+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O6P2Sr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Strontium metaphosphate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

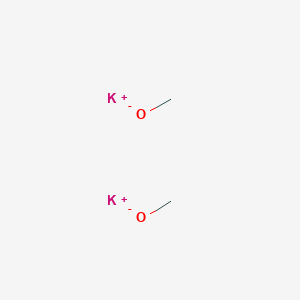
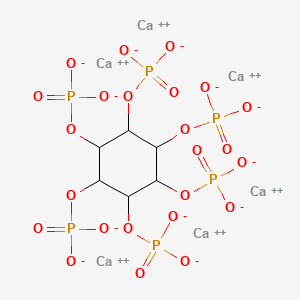
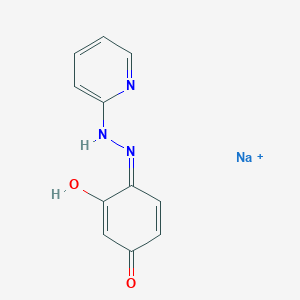


![(1S,1 inverted exclamation mark S,3R,3 inverted exclamation mark R,4S,4 inverted exclamation mark S,6S,6 inverted exclamation mark S)-6,6 inverted exclamation mark-[(1R,1 inverted exclamation mark R)-[(2,5-Diphenylpyrimidine-4,6-diyl)bis(oxy)]bis[(6-methoxy-4-quinolyl)methylene]]bis(3-ethylquinuclidine)](/img/structure/B8036554.png)

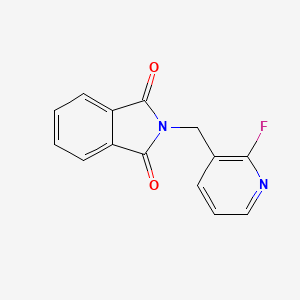
![5-[3-(2-chlorophenyl)-3-oxoprop-1-ynyl]-1H-pyrimidine-2,4-dione](/img/structure/B8036574.png)
![1,5-Diethyl (2S)-2-[2-(1H-indol-3-YL)acetamido]pentanedioate](/img/structure/B8036576.png)
![ethyl 2-(6-(2,2-dimethyl-4-methylene-2H-benzo[e][1,3]oxazin-3(4H)-yl)pyridin-3-yl)acetate](/img/structure/B8036585.png)
![2-[(3-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione](/img/structure/B8036591.png)
